
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride is a complex organic compound with the molecular formula C21H26ClNO4 This compound is known for its unique structure, which includes two 1,4-benzodioxin rings connected by a butanamine chain
Vorbereitungsmethoden
The synthesis of 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the butanamine chain. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects, while in industry, it may be used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride stands out due to its unique structure and properties. Similar compounds include other derivatives of 1,4-benzodioxin, which may have different substituents on the benzodioxin ring or variations in the connecting chain.
Eigenschaften
CAS-Nummer |
83449-34-7 |
|---|---|
Molekularformel |
C21H26ClNO4 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-7-20-18(6-1)25-15-17(26-20)14-22-10-4-3-5-16-8-9-19-21(13-16)24-12-11-23-19;/h1-2,6-9,13,17,22H,3-5,10-12,14-15H2;1H |
InChI-Schlüssel |
KWRQSPVOTHSXDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


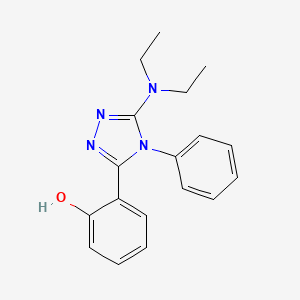


![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
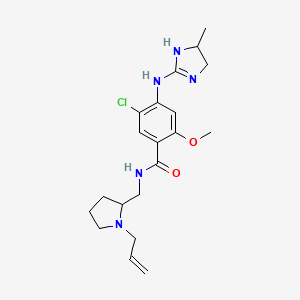



![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
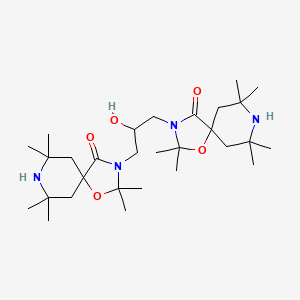
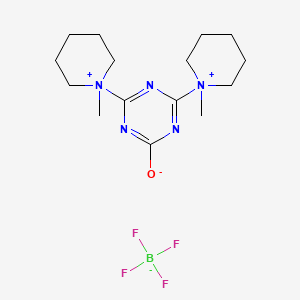
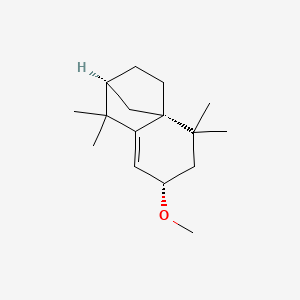
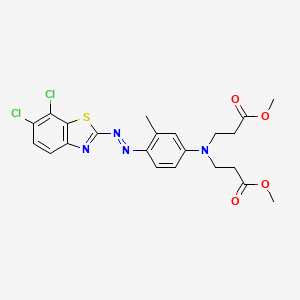
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
